REACTION_CXSMILES
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C[O:2][C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)=O.[NH3:15]>>[C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)(=[O:2])[NH2:15]
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Name
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|
Quantity
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80.6 g
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Type
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reactant
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Smiles
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COC(=O)C1=NN(C(=C1)OC(F)F)C
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
|
N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
|
The reaction solution was cooled
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Type
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FILTRATION
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Details
|
the precipitate suction filtered off
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Type
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WASH
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Details
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washed with water and diisopropyl ether
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Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C(=C1)OC(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |